![molecular formula C16H19N3O4 B2387838 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034490-28-1](/img/structure/B2387838.png)
3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The structure of this compound features a pyrrolidine ring and an imidazolidine-2,4-dione core, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes and active methylene compounds . Another approach is the Bucherer-Berg synthesis, which involves the reaction of urea derivatives with α-haloketones . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the inner pore of voltage-gated sodium channels, leading to anticonvulsant effects . Additionally, the compound exhibits antibacterial activity by binding to bacterial proteins and disrupting their function . The exact pathways and molecular targets involved may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(1-(2-Phenoxypropanoyl)pyrrolidin-3-yl)
Eigenschaften
IUPAC Name |
3-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11(23-13-5-3-2-4-6-13)15(21)18-8-7-12(10-18)19-14(20)9-17-16(19)22/h2-6,11-12H,7-10H2,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZFLOBMTVVMIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2C(=O)CNC2=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
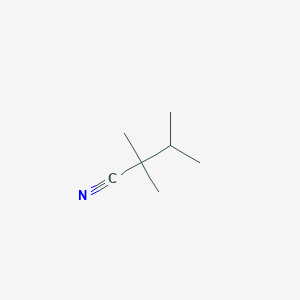
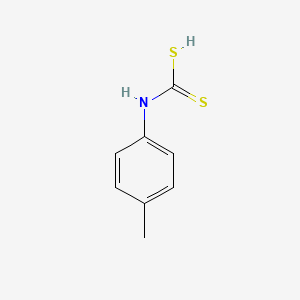
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)
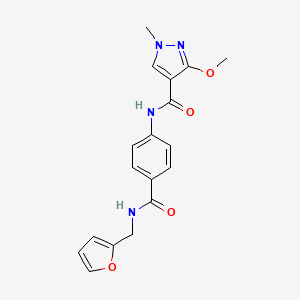
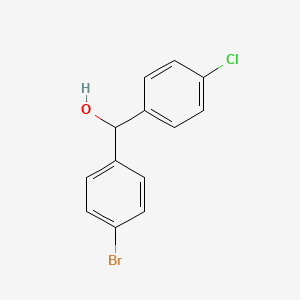
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
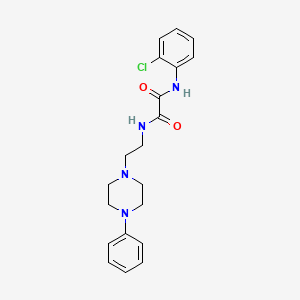
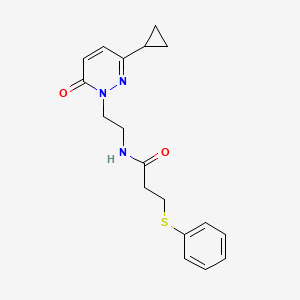
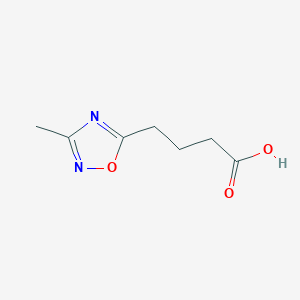
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2387774.png)


![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
